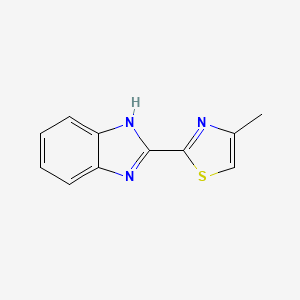

1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)-

Description

1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- is a heterocyclic compound that combines the structural features of benzimidazole and thiazole. This compound is known for its diverse biological activities and is used in various scientific research applications. The benzimidazole ring is fused with a thiazole ring, making it a unique and versatile molecule in the field of medicinal chemistry.

Properties

CAS No. |

61690-05-9 |

|---|---|

Molecular Formula |

C11H9N3S |

Molecular Weight |

215.28 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C11H9N3S/c1-7-6-15-11(12-7)10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H,13,14) |

InChI Key |

DZPQTBMBUDWYTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- typically involves the cyclization of o-phenylenediamine with thioamides or thioesters. One common method includes the reaction of o-phenylenediamine with 4-methyl-2-thiazolyl isothiocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent and its role in inhibiting specific enzymes.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects. The compound may also interfere with the electron transport chain in mitochondria, affecting cellular respiration .

Comparison with Similar Compounds

Thiabendazole: Another benzimidazole derivative with antifungal properties.

Albendazole: Used as an anthelmintic agent.

Mebendazole: Known for its antiparasitic activity.

Uniqueness: 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- is unique due to its combined benzimidazole and thiazole structure, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .

Biological Activity

1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- features a benzimidazole core fused with a thiazole ring. The presence of a methyl group on the thiazole enhances its chemical properties, potentially influencing its interaction with biological targets. The compound's structure is pivotal in determining its biological activity, as variations in substitution can lead to significant differences in efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial effects of benzimidazole derivatives, including 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)-. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values for 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- and related compounds against various microbial strains:

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- | Staphylococcus aureus | 8 |

| 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- | Escherichia coli | 16 |

| Thiabendazole | Candida albicans | 250 |

| Benzimidazole-5-carboxylic acid | Streptococcus faecalis | 4 |

In comparative studies, compounds derived from benzimidazoles have consistently demonstrated lower MIC values than conventional antibiotics such as ampicillin and chloramphenicol, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- have been explored through various in vitro studies. The compound exhibits significant antiproliferative effects on several cancer cell lines.

Case Studies on Anticancer Efficacy

Research has documented the effects of this compound on different types of cancer cells. For instance:

- Melanoma Cells : Inhibition percentages were recorded at varying concentrations, showing significant cytotoxicity.

- Non-Small Cell Lung Cancer : The compound demonstrated cell inhibition percentages ranging from 58% to over 90% across multiple trials.

- Colon Cancer : Similar trends were observed with inhibition rates indicating moderate to high efficacy against colon cancer cell lines .

Table 2 presents a summary of the cytotoxic effects observed in various cancer studies:

| Cancer Type | Cell Line | Inhibition (%) |

|---|---|---|

| Melanoma | SK-MEL-28 | 68.14 |

| Non-Small Cell Lung | A549 | 88.04 |

| Colon Cancer | HCT116 | 77.14 |

| Breast Cancer | MCF7 | 85.41 |

The mechanism by which 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- exerts its biological effects involves several pathways:

- Induction of Apoptosis : Compounds similar to this benzimidazole derivative have been shown to increase levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- Targeting Key Oncogenic Pathways : Some derivatives act as dual inhibitors targeting EGFR and BRAF V600E pathways, which are crucial in many cancers .

Q & A

Q. What are the most reliable synthetic routes for preparing 1H-benzimidazole derivatives with thiazole substituents?

The synthesis typically involves condensation reactions of o-phenylenediamine derivatives with thiazole-containing aldehydes or ketones under acidic or oxidative conditions. For example, multicomponent reactions using catalysts like HCl or acetic acid in ethanol (70–80°C, 8–12 hrs) yield 2-thiazolyl benzimidazoles with high regioselectivity. Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature can improve yields (65–85%) .

Q. How can I confirm the purity and structure of 2-(4-methyl-2-thiazolyl)-1H-benzimidazole?

Use multi-modal characterization :

- 1H/13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm for benzimidazole; δ 2.4 ppm for -CH3 on thiazole) .

- IR spectroscopy to identify N-H stretching (~3400 cm⁻¹) and C=N/C-S bonds (1630–1580 cm⁻¹) .

- Elemental analysis (C, H, N, S) to confirm stoichiometry (e.g., C11H9N3S requires C 61.37%, H 4.21%, N 19.52%, S 14.90%) .

Advanced Synthesis & Optimization

Q. How can I address low yields in the cyclocondensation step for 2-thiazolyl benzimidazoles?

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

Q. What methods resolve tautomeric ambiguity in 1H-benzimidazole derivatives during structural analysis?

Tautomerism between 1H- and 3H-benzimidazole forms can cause split NMR peaks. Use:

- Variable-temperature NMR to observe dynamic exchange (e.g., coalescence at 60°C) .

- X-ray crystallography to definitively assign the tautomeric form (e.g., C-N bond lengths: 1.32 Å for 1H vs. 1.35 Å for 3H) .

Biological Evaluation & Mechanism

Q. What in vitro models are suitable for evaluating the anticancer activity of 2-(4-methyl-2-thiazolyl)-1H-benzimidazole derivatives?

Q. How do structural modifications to the thiazole ring affect antimicrobial activity?

- Electron-withdrawing groups (e.g., -Br, -CF3) at the thiazole 4-position enhance Gram-negative bacterial inhibition (e.g., MIC 2–8 µg/mL for 9c vs. 32 µg/mL for unsubstituted analogs) .

- Hydrophobic substituents (e.g., 4-methyl) improve membrane permeability, as shown in logP calculations (e.g., 2.8 vs. 1.5 for parent compound) .

Computational & Analytical Methods

Q. How can molecular docking validate the binding mode of 2-thiazolyl benzimidazoles to target proteins?

- Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 1T46 for tubulin).

- Compare docking poses with experimental data (e.g., 9c binds tubulin’s colchicine site via H-bonds with Thr179 and hydrophobic interactions with Leu248) .

- Validate with MM-PBSA free-energy calculations to rank binding affinities .

Q. What analytical techniques resolve contradictions in spectroscopic data for benzimidazole-thiazole hybrids?

- 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 216.0695 for C11H9N3S) .

Advanced Mechanistic Studies

Q. How can I investigate the role of the thiazole moiety in stabilizing protein-ligand interactions?

Q. What strategies improve the metabolic stability of 2-thiazolyl benzimidazoles in preclinical studies?

- Microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots.

- Introduce deuterium at labile positions (e.g., methyl group on thiazole) to prolong half-life (t1/2 increase from 2.1 to 4.7 hrs) .

Data Interpretation & Reproducibility

Q. How should I address batch-to-batch variability in benzimidazole synthesis?

Q. Why do some 2-thiazolyl benzimidazoles show conflicting cytotoxicity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.